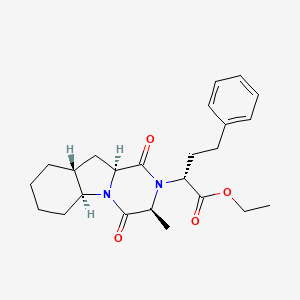
Epitestosterone-1,16,16,17-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stable isotope labeled (deuterated) internal standard for Testosterone metabolite
Applications De Recherche Scientifique
Antiandrogenic Properties
Epitestosterone, a normal constituent of human plasma and urine, exhibits antiandrogenic properties. It prevents testosterone-induced changes in body weight and organ weights in castrated male mice and competes with androgens for receptor binding in rat prostate cytosol. Additionally, it inhibits the activity of 5 alpha-reductase, an enzyme involved in testosterone metabolism, suggesting its role as an efficient inhibitor and a weak antiandrogen (Ľ. Stárka, M. Bičı́ková, & R. Hampl, 1989).
Influence on Androgen-Dependent Organs
In vivo experiments on castrated male mice demonstrated that epitestosterone counteracts the action of testosterone on androgen-dependent organs. This effect is attributed to its binding to androgen receptors, inhibiting 5 alpha-reductase activity, and weak antigonadotropic activity. These findings indicate its potential role in regulating androgenic activities (Ľ. Stárka, R. Hampl, M. Bičı́ková, R. Jelínek, & M. Doskočil, 1991).
Effects on Testicular Development
In studies involving chemically castrated rats, epitestosterone replacement restored developmental parameters like anogenital distance and testicular weight, which were reduced by chemical castration. It modulates the expression of the nuclear androgen receptor and affects testosterone signaling in Sertoli cells, indicating its significant impact on genital development and testosterone's non-classical response in castrated rats (F. C. Cavalari et al., 2017).
Nonclassical Actions on Sertoli Cells
Epitestosterone has similar nonclassical actions on Sertoli cell membranes as testosterone, affecting membrane potential and calcium uptake. This indicates that epitestosterone operates via a nonclassical signaling pathway independent of the intracellular androgen receptor, highlighting its unique role in cellular signaling mechanisms (A. D. de Castro et al., 2012).
Inhibition of Steroidogenic Enzymes
Epitestosterone inhibits important steroidogenic enzymes like 17 alpha-hydroxylase and C17,20-lyase in human testis. This competitive inhibition affects steroid hormone biosynthesis, suggesting its potential therapeutic application in conditions associated with excess androgen production (M. Bičı́ková, R. Hampl, M. Hill, & Ľ. Stárka, 1993).
Role in Pregnancy and Parturition
In the plasma of pregnant goats, epitestosterone levels increased before parturition and dropped postpartum. Its secretion by the uterus suggests its involvement in the regulation of placental enzyme activities and hormonal changes during pregnancy (A. Flint & P. V. Burrow, 1979).
Propriétés
Formule moléculaire |
C19H24D4O2 |
|---|---|
Poids moléculaire |
292.45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



